2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate is an ester derivative featuring a benzyloxy-substituted aromatic ring linked to a 2-oxoethyl group, with the terminal hydroxyl replaced by a formate ester. This compound belongs to a broader class of phenacyl esters, which are widely utilized in organic synthesis as intermediates or protecting groups due to their reactivity and stability under specific conditions. For example, compounds with benzyloxy and oxoethyl moieties, such as those in and , demonstrate applications in enzyme inhibition and antimicrobial activity .
Properties
CAS No. |
562815-04-7 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] formate |
InChI |
InChI=1S/C16H14O4/c17-12-19-11-16(18)14-6-8-15(9-7-14)20-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
InChI Key |
CCEPYHZXMXMBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 4-(Benzyloxy)phenyl Ethanol
A common precursor is 2-(4-(benzyloxy)phenyl)ethanol, which can be synthesized or procured and then converted into the target compound.
Typical preparation of 2-(4-(benzyloxy)phenyl)ethanol includes:
- Alkylation of 4-hydroxybenzyl alcohol derivatives with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium tert-butoxide in DMSO or sodium hydride in THF) to introduce the benzyloxy group.
- Reduction of 4-(benzyloxy)phenylacetate esters using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature to yield the corresponding alcohol with high yield (~84.5%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation | Potassium tert-butoxide, DMSO, 50 °C, 2 h | 85-98 | High yield, nitrogen atmosphere |
| Reduction | LiAlH4, THF, 0 °C to RT, 4 h | 84.5 | Inert atmosphere, careful quenching |
Formation of the 2-oxoethyl Formate Moiety
The key step is the introduction of the oxoethyl formate group onto the 4-(benzyloxy)phenyl ethanol or its derivatives. This can be achieved by:
- Friedel–Crafts Acylation : Acylation of the aromatic ring with chloroacetyl chloride to introduce a 2-oxoethyl chloride intermediate, followed by substitution reactions.
- α-Bromination : Bromination at the α-position of the ketone using copper(II) bromide or N-iodosuccinimide (NIS) to form α-bromo ketones, which are reactive intermediates for further substitution.
- Substitution with Formate : The α-bromo ketone intermediate can be reacted with formate salts (e.g., tetramethylammonium formate) or formic acid derivatives to form the oxoethyl formate ester.
Representative Synthetic Route
Friedel–Crafts Acylation of 4-(benzyloxy)acetophenone with chloroacetyl chloride under Lewis acid catalysis to yield 2-(4-(benzyloxy)phenyl)-2-oxoethyl chloride intermediate.
α-Bromination of the ketone using copper(II) bromide or N-iodosuccinimide to form the α-bromo ketone.
Nucleophilic substitution of the α-bromo ketone with a formate salt (e.g., sodium formate or tetramethylammonium formate) in an aprotic solvent such as dimethoxyethane (DME) or dimethylformamide (DMF) at room temperature to yield 2-[4-(benzyloxy)phenyl]-2-oxoethyl formate.
Purification by silica gel chromatography or recrystallization to obtain the pure compound.
Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel–Crafts Acylation | Chloroacetyl chloride, AlCl3 | DCM or CS2 | 0–25 °C | 2–4 h | 70–80 | Control to avoid polyacylation |
| α-Bromination | CuBr2 or NIS | DME or Acetonitrile | RT | 1–3 h | 40–60 | Moderate yield, sensitive to moisture |
| Formate substitution | Tetramethylammonium formate | DME or DMF | RT | 12–24 h | 80–92 | High yield, mild conditions |
Analytical and Research Findings
- The α-bromo ketone intermediate is crucial and must be handled under inert atmosphere to prevent hydrolysis or side reactions.
- The benzyloxy group remains stable under the reaction conditions, serving as a protecting group for the phenol functionality.
- The substitution with formate proceeds efficiently at room temperature, avoiding harsh conditions that could degrade the sensitive oxoester moiety.
- Purification techniques such as silica gel chromatography are effective in isolating the target compound with high purity (>95%).
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Benzylation of phenol | Benzyl bromide, KtBuO, DMSO | 50 °C, 2 h | 85–98% | High efficiency, nitrogen atmosphere |
| Reduction to alcohol | LiAlH4, THF | 0 °C to RT, 4 h | ~84.5% | Inert atmosphere, careful quench |
| Friedel–Crafts acylation | Chloroacetyl chloride, AlCl3 | 0–25 °C, 2–4 h | 70–80% | Control polyacylation |
| α-Bromination | CuBr2 or NIS | RT, 1–3 h | 40–60% | Moisture sensitive |
| Formate substitution | Tetramethylammonium formate | RT, 12–24 h | 80–92% | Mild, high yield |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The oxoethyl formate group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Table 1: Comparative Physical Properties
*Hypothetical data inferred from analogs.
The benzyloxy group enhances lipophilicity, as seen in D15 and D16, which exhibit moderate yields (13.7–24.8%) and high melting points (>180°C), likely due to π-stacking and hydrogen bonding . The absence of direct data for the target compound suggests further experimental validation is needed.
Biological Activity
2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 258.27 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties.
- Antitumor Activity : There is potential for this compound to act as an antitumor agent, particularly in specific cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, leading to reduced cell proliferation in cancer cells.
- Apoptosis Induction : The compound could trigger programmed cell death in tumor cells, contributing to its antitumor effects.
Antibacterial Activity
A study evaluated the antibacterial effects of various compounds, including this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
These results indicate moderate antibacterial activity, suggesting further exploration is warranted.
Antitumor Effects
In vitro studies on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) demonstrated that treatment with this compound led to a significant decrease in cell viability:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 55 |
| 20 | 30 |
This data suggests that the compound may have a dose-dependent effect on tumor cell viability.
Discussion
The biological activity of this compound shows promise, particularly in antimicrobial and antitumor applications. The observed activities warrant further investigation into its mechanisms of action and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
